N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15FN2O3 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.10667051 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Properties:
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors
A study by Stec et al. (2011) investigated various 6,5-heterocycles, including N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives, for their potential as PI3K/mTOR dual inhibitors. These compounds are significant for their role in cancer therapy due to their ability to inhibit vital signaling pathways in cancer cells (Stec et al., 2011).
Anti-Diabetic Agents
A 2023 study by Abbasi et al. synthesized a series of N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives and evaluated their anti-diabetic potential. These compounds showed varying degrees of inhibitory activity against α-glucosidase enzyme, which is relevant for type-2 diabetes treatment (Abbasi et al., 2023).
Analgesic Agents
Fouchard et al. (2001) synthesized a series of (indol-3-yl)alkylamides, including compounds with N-(2,3-dihydro-1,4-benzodioxin-6-yl) structures, and evaluated them for analgesic properties. Some of these compounds exhibited promising analgesic properties, comparable to reference drugs like flupirtine and ibuprofen (Fouchard et al., 2001).
Chemical and Structural Analysis
4. Molecular Docking and Spectroscopic Studies: The spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, including N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives, were conducted by Mary et al. (2020). These studies included molecular docking to understand binding interactions, which is crucial for drug design and development (Mary et al., 2020).
Biocatalysis and Enantiomeric Synthesis
5. Indole-3-Acetamide Hydrolase Application: Mishra et al. (2016) characterized an indole-3-acetamide hydrolase from Alcaligenes faecalis, which showed activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide. This enzyme is significant for the production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon in therapeutic agent synthesis (Mishra et al., 2016).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-fluoroindol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-13-2-1-12-5-6-21(15(12)9-13)11-18(22)20-14-3-4-16-17(10-14)24-8-7-23-16/h1-6,9-10H,7-8,11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKPPAIRIAUGOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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